molecular formula C23H16N2O2 B2456428 methyl 1-(naphthalen-1-yl)-9H-beta-carboline-3-carboxylate CAS No. 376375-19-8

methyl 1-(naphthalen-1-yl)-9H-beta-carboline-3-carboxylate

Cat. No.: B2456428
CAS No.: 376375-19-8
M. Wt: 352.393
InChI Key: BFZYOMFGUNUKJA-UHFFFAOYSA-N
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Description

Methyl 1-(naphthalen-1-yl)-9H-beta-carboline-3-carboxylate is a complex organic compound that belongs to the class of beta-carbolines. Beta-carbolines are a group of naturally occurring alkaloids found in various plants and animals. They are known for their diverse biological activities, including psychoactive, antimicrobial, and anticancer properties. The naphthalene moiety in this compound adds to its structural complexity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(naphthalen-1-yl)-9H-beta-carboline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the condensation of tryptamine with an appropriate aldehyde to form a Schiff base, followed by cyclization to yield the beta-carboline core. The naphthalene group is then introduced through a Friedel-Crafts acylation reaction. Finally, esterification with methanol produces the desired methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(naphthalen-1-yl)-9H-beta-carboline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as alkyl or acyl groups, onto the aromatic rings .

Scientific Research Applications

Methyl 1-(naphthalen-1-yl)-9H-beta-carboline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its psychoactive effects and potential use in treating neurological disorders.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 1-(naphthalen-1-yl)-9H-beta-carboline-3-carboxylate involves its interaction with various molecular targets and pathways. It is known to bind to DNA and proteins, affecting their function. The compound can also inhibit enzymes involved in cell signaling and metabolism, leading to its diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This structural feature distinguishes it from other beta-carbolines and contributes to its unique chemical and biological properties .

Properties

IUPAC Name

methyl 1-naphthalen-1-yl-9H-pyrido[3,4-b]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O2/c1-27-23(26)20-13-18-16-10-4-5-12-19(16)24-22(18)21(25-20)17-11-6-8-14-7-2-3-9-15(14)17/h2-13,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZYOMFGUNUKJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C2C(=C1)C3=CC=CC=C3N2)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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